This compound is classified as an organic chemical compound with the IUPAC name (R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol; hydrochloride. Its chemical structure can be represented by the InChI code: InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+/m0./s1.
The synthesis of (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride typically involves several key steps:
In industrial settings, the production process is optimized for high yield and purity. Careful control of reaction conditions—such as temperature, time, and reagent concentrations—is essential for consistent product quality.
The molecular structure of (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride features a central pyrrolidine ring that is substituted with a phenyl group and a hydroxymethyl group. The presence of these functional groups contributes to its unique chemical properties.
The molecular formula is C11H15ClN2O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The specific arrangement of these atoms results in distinct stereochemical configurations that are critical for its biological activity.
(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride can participate in various chemical reactions:
These reactions are facilitated by the functional groups present in the compound, allowing it to interact with various reagents under different conditions.
The mechanism of action for (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride largely depends on its interactions with biological targets. As a chiral compound, it can exhibit selective binding to specific receptors or enzymes in biological systems.
Studies suggest that compounds with similar structures may influence neurotransmitter systems or act as inhibitors for certain enzymes, although specific data on this compound's mechanism remains limited . Further research is needed to elucidate its precise biological pathways.
The physical and chemical properties of (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride include:
These properties make it suitable for various applications in both laboratory and industrial settings.
(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride has significant applications in:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: